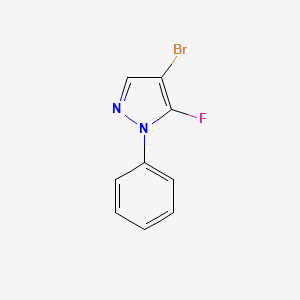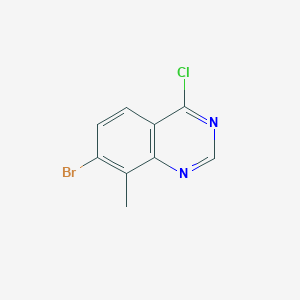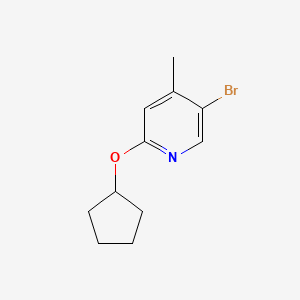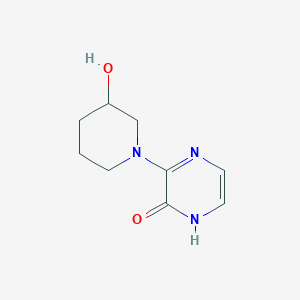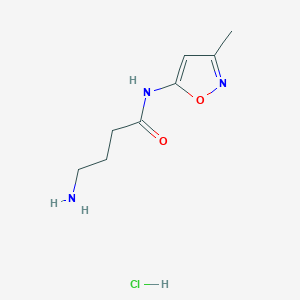
4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride consists of 8 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms. The exact structure can be found in various chemical databases .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride include a molecular weight of 219.67 g/mol. More detailed properties can be found in various chemical databases .
Applications De Recherche Scientifique
Antimycobacterial Activity
The compound has been evaluated for its potential in treating tuberculosis (TB). It has shown promising results against Mycobacterium bovis and Mycobacterium tuberculosis strains, with IC90 values indicating effective inhibition of bacterial growth . This suggests its use as a potent antitubercular agent.
Cytotoxicity Studies
Studies have been conducted to assess the cytotoxicity of this compound against various cell lines, including MCF-7 (breast cancer), HCT 116 (colon cancer), and A549 (lung cancer). The results indicated that the compound was non-cytotoxic, making it a potential candidate for safe therapeutic use .
ADME Properties
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been analyzed, showing potential as a good oral drug candidate. This is crucial for its development into a marketable pharmaceutical product .
Synthesis of Sulfamethoxazole Derivatives
It has been used in the synthesis of novel sulfamethoxazole 4-thiazolidinone hybrids. These derivatives have been synthesized using a cyclocondensation reaction and have shown significant antimycobacterial activity, which could lead to the development of new antitubercular drugs .
Analytical Reference Standard
The compound serves as an analytical reference standard for the quantification of analytes in various samples, such as milk, using analytical techniques. This application is vital in ensuring the quality and safety of food products .
Mosquito Larvicidal Activity
Derivatives of this compound have been synthesized for potential mosquito larvicidal activity. This could be particularly useful in controlling mosquito populations and reducing the spread of mosquito-borne diseases .
Propriétés
IUPAC Name |
4-amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-6-5-8(13-11-6)10-7(12)3-2-4-9;/h5H,2-4,9H2,1H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQZYNYAODWINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449647.png)

